molecular formula C11H16N2 B13187289 3-Ethyl-3-methyl-2,3-dihydro-1H-indol-7-amine

3-Ethyl-3-methyl-2,3-dihydro-1H-indol-7-amine

Cat. No.: B13187289
M. Wt: 176.26 g/mol
InChI Key: BNYNNMHFCWDGKP-UHFFFAOYSA-N
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Description

3-Ethyl-3-methyl-2,3-dihydro-1H-indol-7-amine ( 2060049-53-6) is a synthetically produced dihydroindole derivative of significant interest in medicinal chemistry and neuroscience research. This compound features a saturated 2,3-dihydroindole core with strategic 3-ethyl-3-methyl and 7-amino substitutions, resulting in a molecular formula of C11H16N2 and a molecular weight of 176.26 g/mol . This chemical belongs to the 2,3-dihydroindole class, which are recognized as promising scaffolds for developing compounds with neuroprotective and antioxidant properties . The structural motif of 2,3-dihydroindoles is particularly valuable for creating novel analogs of endogenous neurohormones, with research indicating their potential application in the synthesis of new melatonin receptor ligands . The conformational constraint introduced by the sp3-hybridized carbon at position 3, achieved through the 3-ethyl-3-methyl substitution, may influence receptor binding affinity and subtype selectivity by modulating the spatial orientation of pharmacophore groups . The primary research applications for this compound include investigations into melatonin receptor interactions (MT1, MT2, and MT3 subtypes), studies of neuroprotective mechanisms, exploration of antioxidant pathways, and development of novel central nervous system therapeutics. Researchers value this compound for its potential to provide insights into structure-activity relationships of conformationally restricted indole derivatives . Indole derivatives collectively demonstrate diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects, making them privileged structures in pharmaceutical development . This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not approved for human or veterinary diagnostic or therapeutic applications, food additives, or household uses. Researchers should handle this material using appropriate safety precautions and refer to the Safety Data Sheet for proper handling, storage, and disposal information.

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

3-ethyl-3-methyl-1,2-dihydroindol-7-amine

InChI

InChI=1S/C11H16N2/c1-3-11(2)7-13-10-8(11)5-4-6-9(10)12/h4-6,13H,3,7,12H2,1-2H3

InChI Key

BNYNNMHFCWDGKP-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNC2=C1C=CC=C2N)C

Origin of Product

United States

Preparation Methods

The synthesis of 3-Ethyl-3-methyl-2,3-dihydro-1H-indol-7-amine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which typically uses phenylhydrazine and ketones or aldehydes under acidic conditions. For this compound, the starting materials would include an appropriately substituted phenylhydrazine and a ketone or aldehyde with the desired ethyl and methyl groups. The reaction is carried out under reflux with acetic acid and hydrochloric acid as catalysts .

Industrial production methods may involve optimizing the Fischer indole synthesis for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

3-Ethyl-3-methyl-2,3-dihydro-1H-indol-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding indole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: Electrophilic substitution reactions are common for indole derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

3-Ethyl-3-methyl-2,3-dihydro-1H-indol-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-3-methyl-2,3-dihydro-1H-indol-7-amine involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites or alter receptor function by binding to their ligand-binding domains. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and physicochemical properties of 3-Ethyl-3-methyl-2,3-dihydro-1H-indol-7-amine and related indoline/indole derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) LogP (Predicted/Experimental) Key Properties/Applications References
This compound 3-Ethyl, 3-methyl, 7-amine C11H16N2 176.25 (calculated) ~2.1 (predicted) Potential CNS applications (inferred) N/A
3-Methyl-2,3-dihydro-1H-indol-7-amine 3-Methyl, 7-amine C9H12N2 148.21 1.083 (predicted) Pharmaceutical intermediates
(3S)-3-Methyl-2,3-dihydro-1H-indol-6-amine 3-Methyl (stereospecific), 6-amine C9H12N2 148.21 N/A Stereochemical studies
1-Ethyl-2,3-dihydro-1H-indol-6-amine 1-Ethyl (N-substituted), 6-amine C10H14N2 162.23 N/A N-substitution effects on bioavailability
3-Chloro-1H-indol-7-amine 3-Chloro, 7-amine C8H7ClN2 166.61 1.46 Anticancer research (literature citations)
[2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine 4-Fluoro, 3-ethyl-dimethylamine C12H15FN2 206.26 N/A Neurotransmitter analog studies

Key Observations

Substituent Effects :

  • Lipophilicity : The ethyl and methyl groups on this compound likely increase its LogP compared to the 3-methyl analog (1.083 vs. ~2.1), enhancing membrane permeability .
  • Steric and Electronic Factors : Bulkier substituents (e.g., ethyl) at position 3 may hinder metabolic degradation but reduce solubility.

Amine Position: Amine placement at position 7 (vs. For example, 3-Methyl-2,3-dihydro-1H-indol-7-amine is prioritized in intermediates for CNS drugs, while 6-amine derivatives (e.g., ) are studied for stereochemical specificity .

Halogenation :

  • Chlorination at position 3 () introduces electronegativity, improving binding to targets like kinases but increasing molecular weight and reducing solubility .

Research and Application Insights

  • Pharmaceutical Relevance: Indoline amines are frequently explored for neuroactive properties.
  • Synthetic Challenges : The dihydroindole core requires precise regioselective substitution. For example, stereospecific synthesis of (3S)-3-methyl-2,3-dihydro-1H-indol-6-amine () involves chiral catalysts or resolution techniques .
  • Safety Profiles : Compounds like 3-Chloro-1H-indol-7-amine () highlight the need for toxicity assessments, as halogenated indoles may pose mutagenic risks .

Biological Activity

3-Ethyl-3-methyl-2,3-dihydro-1H-indol-7-amine is a compound belonging to the indole family, characterized by a bicyclic structure that includes a fused benzene and pyrrole ring. Its molecular formula is C12H14N2, and it features an ethyl and a methyl group at the 3-position of the indole structure, along with an amine group at the 7-position. This unique arrangement contributes significantly to its chemical properties and biological activities.

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving indole derivatives. The presence of the amine group allows for diverse chemical reactivity, enabling it to participate in nucleophilic substitutions and other transformations that enhance its biological potential.

Biological Activities

Research indicates that this compound exhibits a range of significant biological activities:

1. Antioxidant Activity

  • The compound demonstrates strong antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals.

2. Antibacterial Activity

  • In vitro studies have shown that this compound has antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate effective potency comparable to standard antibiotics .

3. Anticancer Potential

  • Several studies have highlighted its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's ability to induce apoptosis in these cells suggests a potential role in cancer therapy .

4. Anti-inflammatory Effects

  • Preliminary findings suggest that this compound may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

The biological activity of this compound is thought to involve interactions with specific molecular targets:

1. Enzyme Inhibition

  • The compound may inhibit key enzymes involved in inflammation and cancer progression, thereby modulating cellular pathways critical for disease development.

2. Receptor Binding

  • Its structural features allow it to bind effectively to various receptors, influencing signaling pathways related to cell survival and proliferation.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
2-Methylindole Methyl group at position 2Exhibits distinct aromatic properties
5-Ethylindole Ethyl group at position 5Shows different reactivity patterns
1H-Indole Basic indole structureServes as a precursor for many derivatives
4-Methylindole Methyl group at position 4Known for enhanced biological activity

The unique positioning of ethyl and methyl groups in 3-Ethyl-3-methyl-2,3-dihydro-1H-indol-7-amines enhances its chemical reactivity and biological activity compared to other indoles.

Case Studies and Research Findings

Recent studies have provided valuable insights into the efficacy of this compound:

Study on Anticancer Activity:
A study conducted on various cancer cell lines revealed that the compound exhibited significant antiproliferative effects. For instance:

  • MCF-7 Cells: IC50 = 12.41 µM
    This indicates a promising potential for development as an anticancer agent .

Antibacterial Efficacy:
Another research highlighted its antibacterial activity against MRSA strains:

  • MIC against S. aureus ATCC 25923: 0.98 µg/mL
  • MIC against MRSA: <1 µg/mL
    These results affirm its potential as an alternative therapeutic agent in combating resistant bacterial strains .

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